molecular formula C6H12N2O6S2 B11931073 L-Cystine S

L-Cystine S

Cat. No.: B11931073
M. Wt: 272.3 g/mol
InChI Key: RXQXJZDPDXVIEN-DMTCNVIQSA-N
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Description

L-Cystine, a dimeric amino acid formed by the oxidation of two cysteine molecules, plays critical roles in cellular antioxidant defense, protein structure stabilization, and metabolic processes. It is a key component in glutathione (GSH) synthesis, which is essential for neutralizing reactive oxygen species (ROS) and maintaining redox homeostasis . In keratinocytes, L-Cystine enhances intracellular GSH levels, protecting against oxidative stress and supporting cell viability and proliferation . Additionally, L-Cystine is vital for glioma cell survival, as its uptake is necessary for GSH production under nitrosative and oxidative stress . Its role in cystinuria, a genetic disorder characterized by L-Cystine crystal formation in kidneys, has driven research into inhibitors targeting its crystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

(2S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/m1/s1

InChI Key

RXQXJZDPDXVIEN-DMTCNVIQSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Hydrolysis and Filtration

In a representative protocol, 1 kg of human hair is refluxed with 6–8 L of 12% HCl at 100–105°C for 6–7 hours. The hydrolyzate is filtered through a sand-and-rubber-free mesh to remove insoluble residues, yielding a dark-brown solution rich in amino acids. Activated carbon (4 g/L) is introduced for decolorization, followed by neutralization with ammonia to pH 4.5–5.0, precipitating crude L-cystine. This crude product typically contains 15–20% impurities, necessitating further purification.

Recrystallization and Yield Optimization

Recrystallization involves dissolving crude L-cystine in 8% HCl (1:10 w/v), reheating to 60–80°C, and readjusting to pH 1.2–2.5 with ammonia. Maintaining this temperature for 2 hours maximizes crystallization efficiency, yielding 15 g of purified L-cystine per 200 mL of hydrolysate.

Enzymatic Synthesis via β-Replacement Reactions

Cysteine desulfhydrase, a pyridoxal phosphate-dependent enzyme, catalyzes the β-replacement of β-chloro-L-alanine with hydrogen sulfide (H₂S) to synthesize L-cysteine, which is subsequently oxidized to L-cystine.

Substrate Specificity and Reaction Conditions

Using intact cells of Aerobacter aerogenes 1-3-2, β-chloro-L-alanine reacts with H₂S at 37°C and pH 7.5, achieving a 92% conversion rate to L-cysteine. The enzymatic route avoids extreme pH and temperature conditions, making it environmentally favorable compared to acid hydrolysis.

β-Chloro-L-alanine+H2SCysteine desulfhydraseL-Cysteine+HCl\text{β-Chloro-L-alanine} + \text{H}_2\text{S} \xrightarrow{\text{Cysteine desulfhydrase}} \text{L-Cysteine} + \text{HCl}

Oxidation to L-Cystine

The L-cysteine product is oxidized to L-cystine using hydrogen peroxide (H₂O₂) at a 1:1 molar ratio. For example, adding 11 mL of 34% H₂O₂ to 200 mL of cysteine filtrate at 60°C for 3 hours yields 27 g of L-cystine after crystallization.

Industrial-Scale Oxidation of L-Cysteine

Pharmaceutical-grade L-cystine is predominantly synthesized by oxidizing L-cysteine, a process optimized for high purity and scalability.

Reaction Mechanism and Parameters

The oxidation follows second-order kinetics, dependent on cysteine and H₂O₂ concentrations:

2 L-Cysteine +H2O2L-Cystine +2 H2O2 \text{ L-Cysteine } + \text{H}2\text{O}2 \rightarrow \text{L-Cystine } + 2 \text{ H}_2\text{O}

Key parameters include:

  • Temperature : 50–60°C to prevent racemization.

  • pH : Maintained at 4.9 (isoelectric point of L-cystine) using ammonia.

  • Oxidant stoichiometry : 1.05–1.10 molar excess of H₂O₂ ensures complete conversion.

Purification Workflow

Post-oxidation, the mixture is treated with activated carbon (1 g/L) at 45–55°C for 3 hours, filtered, and crystallized at pH 1.2–2.5. The final product is dried at 103°C, achieving ≥99% purity.

Comparative Analysis of L-Cystine Production Methods

Method Substrate Conditions Yield Purity
Acid HydrolysisHuman hair12% HCl, 100°C, 6–7 hours15 g/L80–85%
Enzymatic Synthesisβ-Chloro-L-alanine37°C, pH 7.5, 24 hours92% conv.95%
Cysteine OxidationL-Cysteine filtrate34% H₂O₂, 60°C, pH 4.927 g/L≥99%

Key Findings :

  • Acid Hydrolysis : Cost-effective but generates acidic waste and lower purity.

  • Enzymatic Route : Sustainable but requires expensive substrates (β-chloro-L-alanine).

  • Oxidation : High purity and scalability, favored in pharmaceutical manufacturing .

Chemical Reactions Analysis

Oxidation and Reduction Dynamics

L-Cystine forms via the oxidation of two cysteine molecules, releasing two protons and electrons :
2 L-Cysteine  L-Cystine +2H++2e2 \text{ L-Cysteine } \rightarrow \text{ L-Cystine } + 2\text{H}^+ + 2e^-
This equilibrium is reversible and influenced by transition metals (Cu, Fe), which catalyze oxidation/reduction. Cuprous ions reduce cystine to cysteine, while ferric ions promote autoxidation .

Property L-Cysteine L-Cystine
Molecular Weight121.16 g/mol240.31 g/mol
Solubility (25°C)50 g/L1.1 g/L
Key Functional GroupsThiol (-SH)Disulfide (-S-S-)

UV-Induced Homolytic Cleavage

Under 267 nm UV light, L-cystine undergoes homolytic S-S bond cleavage, generating thiyl radicals (RS- ) :
L-Cystine hν2 RS- \text{L-Cystine } \xrightarrow{h\nu} 2 \text{ RS- }
Femtosecond X-ray spectroscopy confirms this occurs within 300 fs. Thiyl radicals recombine geminately (>80% within 20 ps) or react further to form perthiyl radicals (RSS- ) .

Parameter Value
Quantum Yield (Recombination)>80%
C-S Bond Dissociation Energy2.3 eV

Enzymatic Degradation

Cysteine desulfhydrase catalyzes cystine degradation into pyruvate, ammonia, and hydrogen sulfide :
L-Cystine +H2OPyruvate+NH3+H2S\text{L-Cystine } + \text{H}_2\text{O} \rightarrow \text{Pyruvate} + \text{NH}_3 + \text{H}_2\text{S}
This reaction is exploited in enzymatic synthesis of cysteine analogues using substrates like β-chloro-L-alanine .

Crystallization Inhibition by Diamides

L-Cystine diamides (e.g., 2g , 2h ) inhibit crystal growth by binding to {100} crystal surfaces. Nα-methylation disrupts hydrogen bonding, reducing efficacy :

Compound Binding Energy (kcal/mol) Inhibition Efficiency
L-Cystine-261Baseline
CDMOR (2g )-5152x Baseline
CDNMP (2h )-5242.3x Baseline
Methylated Derivatives-8 to -265Inactive

Radical Propagation and Termination

In aerobic conditions, cystine-derived thiyl radicals (RS- ) react with O₂, forming perthiyl radicals (RSS- ) or propagating lipid peroxidation :
RS- +O2RSOO- \text{RS- } + \text{O}_2 \rightarrow \text{RSOO- }
2 RS- RSSR2 \text{ RS- } \rightarrow \text{RSSR}
Metal ions (Fe³⁺, Cu²⁺) accelerate radical generation, contributing to oxidative stress in biological systems .

Photochemical Byproducts

UV irradiation generates cysteic acid via further oxidation :
L-Cystine OxidationhνCysteic Acid\text{L-Cystine } \xrightarrow[\text{Oxidation}]{h\nu} \text{Cysteic Acid}
This pathway is critical in protein denaturation and industrial photodegradation studies.

Scientific Research Applications

Nutritional Therapy

L-Cystine S has been shown to have beneficial effects in nutritional therapy. For instance:

  • Severe Edematous Malnutrition : In children undergoing treatment for severe malnutrition, this compound aids in restoring glutathione levels, crucial for cellular function and immune response .
  • Ictus Patients : Clinical studies indicate that this compound may reduce the risk of cardiovascular accidents in patients recovering from strokes .

Pharmaceutical Uses

This compound is incorporated into various pharmaceutical formulations:

  • Antioxidant Properties : It is known for its antioxidant capabilities, which help in protecting cells from oxidative stress .
  • Wound Healing : The compound is beneficial in wound healing processes due to its role in collagen synthesis and skin repair mechanisms .

Case Study: Cystinosis

Cystinosis is a genetic disorder characterized by the accumulation of cystine within lysosomes. Treatment with this compound has been shown to improve cystine transport in fibroblasts from affected individuals, leading to better management of the condition .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its beneficial effects on hair and skin:

  • Hair Care : Studies have confirmed that products containing this compound promote hair growth and reduce hair loss by strengthening hair follicles .
  • Skin Health : The compound is included in skin care products for its anti-aging properties, helping to improve skin elasticity and reduce wrinkles .

Food Industry

In the food sector, this compound serves as a flavor enhancer and a chelating agent. It is utilized to improve the shelf-life and stability of various food products .

Animal Feed

This compound is also incorporated into animal feed formulations to enhance growth performance and overall health in livestock .

Table 1: Summary of Medical Applications of this compound

ApplicationEffect/BenefitReference
Nutritional therapy (malnutrition)Restores glutathione levels
Stroke recoveryReduces risk of cardiovascular accidents
Wound healingEnhances collagen synthesis
Cystinosis treatmentImproves cystine transport in fibroblasts

Table 2: Cosmetic Applications of this compound

ApplicationEffect/BenefitReference
Hair carePromotes hair growth
Skin healthImproves elasticity and reduces wrinkles

Mechanism of Action

L-Cystine S exerts its effects primarily through its role in the formation of disulfide bonds, which are crucial for the stability and function of many proteins and enzymes. It also serves as a precursor for glutathione synthesis, which is vital for cellular antioxidant defense. The molecular targets include various enzymes and structural proteins that require disulfide bonds for their activity and stability.

Comparison with Similar Compounds

Structural Analogs and Crystallization Inhibitors

L-Cystine’s crystallization inhibitors are designed as "molecular imposters" that mimic its structure to disrupt crystal growth. Key compounds include:

  • L-Cystine Dimethyl Ester (CDME) and L-Cystine Methyl Ester (CME): These esters inhibit L-Cystine crystal growth by binding to hexagonal hillocks on crystal surfaces, reducing step velocities by ~50% at 15–45 µM .
  • L-Cystine Diamides (e.g., LH707, LH708): Non-methylated diamides exhibit superior inhibitory potency. For example, LH708 (EC50 = 0.058 µM) is 70-fold more potent than CDME (EC50 = 4.31 µM) . Nα-methylation abolishes inhibitory activity, highlighting the importance of free amino groups for crystal surface binding .

Structural Determinants of Inhibition:
Effective inhibitors require:

  • Terminal carboxyl/amino groups for hydrogen bonding with L-Cystine crystal surfaces.
  • A disulfide bridge to mimic L-Cystine’s S–S bond.
  • Stereochemical compatibility with crystal kink sites on {101̅0} and {0001} faces .
Functional Comparison of Inhibitors

Table 1: Inhibitory Efficacy of L-Cystine Analogs

Compound EC2x (µM)* Binding Energy (kcal/mol) In Vivo Efficacy (Stone Reduction)
CDME 4.31 -307 Partial
LH707 (CDMOR) 0.058 -429 Significant
LH708 (CDNMP) 0.058 -450 Significant

*EC2x: Concentration required to double L-Cystine solubility.

  • Kinetic Analysis: Inhibitors like LH708 reduce step velocities on {101̅0} faces by 68–80% at 15 µM, outperforming CDME .
  • Binding Energies: Stronger binding (e.g., LH708: -450 kcal/mol vs. L-Cystine: -85.8 kcal/mol) correlates with higher efficacy .
Enzymatic Processing Differences
  • Cystathionine vs. L-Cystine: Structurally identical except for a sulfur (L-Cystine) vs. carbon (cystathionine) at the γ-position. The Lactobacillus plantarum CGL enzyme processes both compounds with similar efficiency (kcat/Km ≈ 10³ M⁻¹s⁻¹), suggesting overlapping substrate recognition mechanisms .

Q & A

Q. What are the critical safety considerations when handling L-Cystine S in laboratory settings?

this compound requires adherence to strict safety protocols due to its potential to cause eye, skin, and respiratory irritation. Key measures include:

  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Ensuring adequate ventilation to avoid inhalation of dust particles.
  • Storing in a cool, dry environment away from strong oxidizers to prevent decomposition (260–261°C decomposition temperature) .
  • Immediate decontamination procedures for spills (e.g., water rinsing for skin/eye contact).

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

this compound has limited solubility in water (~0.112 g/L at 25°C), which necessitates:

  • Pre-treatment steps (e.g., dissolution in acidic buffers like HCl) for homogeneous mixing in biochemical assays.
  • Validation of solubility under varying pH and temperature conditions to ensure reproducibility .
  • Documentation of solvent interactions to avoid confounding results in kinetic or thermodynamic studies.

Q. What analytical techniques are most reliable for verifying the purity and identity of this compound?

Standard methods include:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (>98.5% as per MSDS).
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm disulfide bond signatures (S–S stretching at ~500 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) for structural validation (e.g., distinguishing from L-cysteine) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell models?

Discrepancies often arise from:

  • Cell-line-specific redox environments : this compound acts as a precursor for glutathione synthesis; variability in intracellular reductases (e.g., thioredoxin) may alter its effects.
  • Dose-dependent duality : Pro-oxidant effects at high concentrations vs. antioxidant roles at physiological levels.
  • Methodological mitigation : Standardize cell culture conditions (e.g., oxygen tension, serum-free media) and validate assays using redox-sensitive probes (e.g., DCFH-DA) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Key approaches include:

  • Disulfide bridge modification : Introduce alkyl or aryl substituents via nucleophilic substitution to alter redox stability.
  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to selectively functionalize amino groups.
  • Computational modeling : Employ density functional theory (DFT) to predict bond dissociation energies and guide synthetic routes .

Q. How should researchers design experiments to resolve conflicting data on this compound’s role in oxidative stress pathways?

Systematic approaches involve:

  • Dose-response meta-analysis : Aggregate data from in vitro and in vivo studies to identify threshold effects.
  • Knockout models : Use CRISPR/Cas9 to silence genes encoding cystine transporters (e.g., xCT) and isolate this compound-specific mechanisms.
  • Isotopic labeling : Track ³⁵S-labeled this compound to quantify uptake and metabolic flux in real time .

Methodological Guidance

Q. What criteria define a robust hypothesis for this compound research?

Apply the FINER framework :

  • Feasible : Ensure access to validated analytical tools (e.g., LC-MS for metabolite profiling).
  • Novel : Investigate underexplored roles, such as this compound in ferroptosis regulation.
  • Ethical : Address biocompatibility thresholds in animal models (e.g., nephrotoxicity at >500 mg/kg doses) .

Q. How can systematic reviews improve the interpretation of fragmented data on this compound’s pharmacokinetics?

  • Search strategy : Use databases like PubMed and SciFinder with keywords: “this compound absorption,” “bioavailability,” and “excretion.”
  • Risk of bias assessment : Apply Cochrane tools to evaluate study quality (e.g., blinding in animal trials).
  • Data synthesis : Perform subgroup analyses by administration route (oral vs. intravenous) to resolve variability .

Data Presentation Standards

Q. What minimal dataset details are required for publishing this compound research?

Include:

  • Synthetic protocols : Reaction yields, purification methods (e.g., recrystallization solvents).
  • Spectroscopic validation : NMR chemical shifts, HPLC retention times, and mass spectra.
  • Biological data : EC₅₀/IC₅₀ values, statistical tests (e.g., ANOVA with post-hoc corrections) .

Q. How should conflicting stability data for this compound in buffered solutions be reported?

  • Contextualize conditions : Note pH, temperature, and ionic strength variations.
  • Degradation kinetics : Provide half-life calculations and Arrhenius plots for thermal decomposition.
  • Raw data sharing : Deposit chromatograms and spectral files in repositories like Zenodo .

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